

The B7 Family of Ligands and Their Receptors: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the B7 family of ligands and their cognate receptors, critical regulators of the adaptive immune response. This document details their molecular interactions, signaling pathways, and the experimental methodologies used to study them, offering a valuable resource for researchers and professionals in immunology and drug development.

Core Concepts: A Balance of Co-stimulation and Co-inhibition

T-cell activation and function are not solely dictated by the interaction of the T-cell receptor (TCR) with a specific antigen presented by the major histocompatibility complex (MHC). A second, co-stimulatory or co-inhibitory signal, is required to fine-tune the immune response. This crucial signaling is primarily mediated by the B7 family of ligands, expressed on antigen-presenting cells (APCs) and other cell types, and their receptors, predominantly from the CD28 family, expressed on T-cells. The balance between these activating and inhibitory signals determines the fate of the T-cell response, from robust activation and proliferation to anergy or apoptosis.^{[1][2][3][4][5]}

B7 Family Ligands and Their Receptors: A Detailed Overview

The B7 family comprises a growing number of type I transmembrane proteins characterized by extracellular immunoglobulin-like domains. These ligands bind to receptors on lymphocytes, delivering signals that are critical for both the initiation and termination of immune responses. The primary B7 family ligands and their receptors are summarized below.

B7 Family Ligand	Alternative Names	Receptor(s)	Primary Function
B7-1	CD80	CD28, CTLA-4, PD-L1	Co-stimulation / Co-inhibition
B7-2	CD86	CD28, CTLA-4	Co-stimulation / Co-inhibition
ICOS-L	B7-H2, CD275	ICOS	Co-stimulation
PD-L1	B7-H1, CD274	PD-1, B7-1 (CD80)	Co-inhibition
PD-L2	B7-DC, CD273	PD-1	Co-inhibition
B7-H3	CD276	TLT-2 (mouse), other putative receptors	Co-stimulation / Co-inhibition
B7-H4	VTCN1, B7x, B7S1	Putative receptor on activated T-cells	Co-inhibition
VISTA	B7-H5, PD-1H	VSIG-3, PSGL-1	Co-inhibition
B7-H6	NCR3LG1	NKp30	Activation of NK cells
B7-H7	HHLA2	KIR3DL3, TMIGD2	Co-inhibition / Co-stimulation

Quantitative Analysis of B7 Ligand-Receptor Interactions

The affinity of the interaction between B7 ligands and their receptors is a key determinant of the resulting immunological outcome. For instance, the higher affinity of CTLA-4 for B7-1 and B7-2 compared to CD28 is crucial for its dominant inhibitory function. The following table summarizes the reported dissociation constants (Kd) for several key B7 family interactions.

Ligand	Receptor	Reported Kd (nM)	Experimental Method
B7-1 (CD80)	CD28	4000	Surface Plasmon Resonance (SPR)
B7-1 (CD80)	CTLA-4	420	Surface Plasmon Resonance (SPR)
B7-1 (CD80)	CTLA-4	251.1	Surface Plasmon Resonance (SPR)
ICOS-L	ICOS	722 (monovalent)	Biolayer Interferometry (BLI)
PD-L1	PD-1	~3000-fold lower affinity than a high-affinity variant	Phage Display & Directed Molecular Evolution
PD-L2	PD-1	500	Biolayer Interferometry (BLI)
VISTA	VSIG-3	3.4	ELISA-based binding assay
B7-H3	N/A (mAb)	0.168 (scFv)	Not specified
B7-H4	Receptor not definitively identified	N/A	N/A
B7-H6	NKp30	N/A	N/A
B7-H7 (HHLA2)	KIR3DL3	N/A	N/A

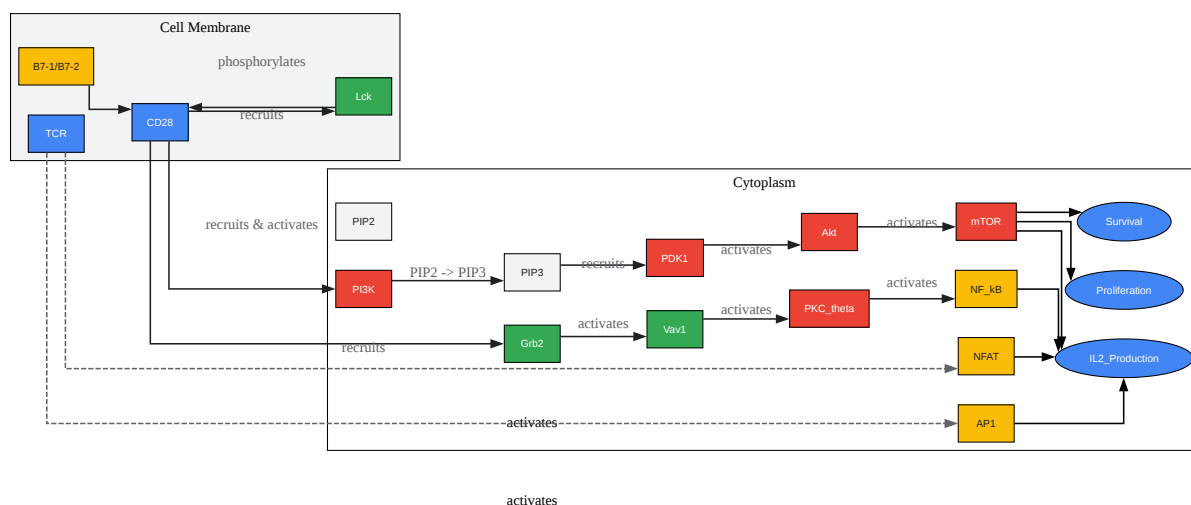
Note: Kd values can vary depending on the experimental conditions, such as temperature, pH, and the specific constructs of the proteins used.

Signaling Pathways of the B7 Family

The engagement of B7 family ligands with their receptors initiates complex intracellular signaling cascades that ultimately shape the T-cell response. These pathways can either amplify or dampen the signals emanating from the T-cell receptor.

Co-stimulatory Signaling Pathways

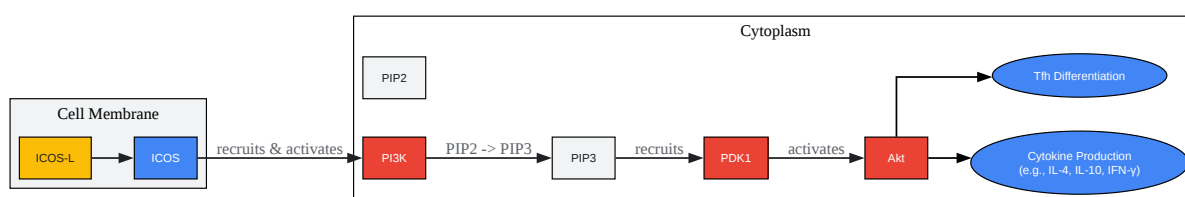
CD28 Signaling: Upon binding to B7-1 or B7-2, CD28 activates the phosphoinositide 3-kinase (PI3K) pathway, leading to the production of PIP3. This recruits key downstream kinases such as PDK1 and Akt, promoting T-cell survival, proliferation, and the production of cytokines like IL-2. CD28 signaling also activates other pathways involving Lck, Grb2, and Vav1, leading to the activation of transcription factors like NF- κ B, AP-1, and NFAT.



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CD28 Co-stimulatory Signaling Pathway

ICOS Signaling: The interaction of ICOS with ICOS-L also potently activates the PI3K pathway, leading to robust Akt activation. This signaling is crucial for T follicular helper (Tfh) cell differentiation and function, as well as for the production of various cytokines, although it is a less potent inducer of IL-2 compared to CD28.

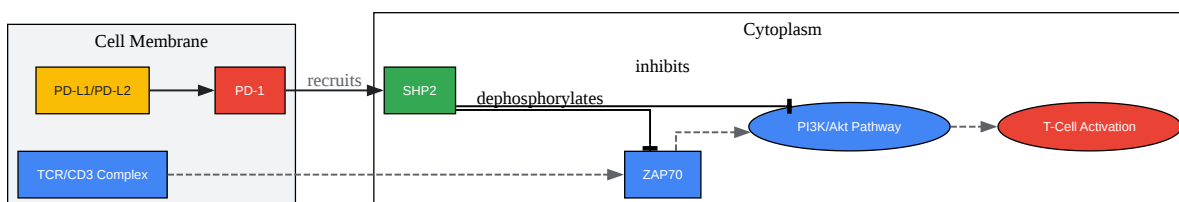
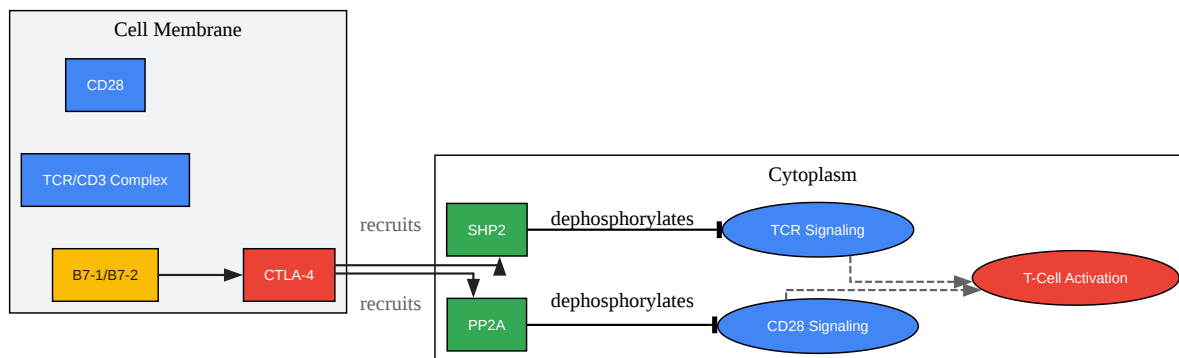


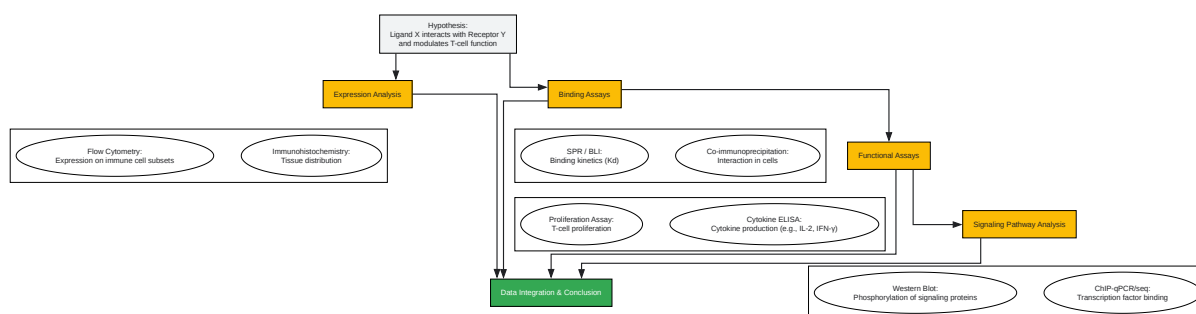
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ICOS Co-stimulatory Signaling Pathway

Co-inhibitory Signaling Pathways

CTLA-4 Signaling: CTLA-4 outcompetes CD28 for binding to B7-1 and B7-2 due to its higher affinity. Upon engagement, CTLA-4 recruits phosphatases such as SHP2 (PTPN11) and PP2A, which dephosphorylate key signaling molecules in the TCR and CD28 pathways, thereby attenuating T-cell activation. CTLA-4 can also physically remove B7 ligands from the surface of APCs through a process called trans-endocytosis.





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